N-(furan-2-ylmethyl)-2-methylpropan-1-amine
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Description
N-(furan-2-ylmethyl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C9H15NO and its molecular weight is 153.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-(furan-2-ylmethyl)-2-methylpropan-1-amine, also known as (2-FURYLMETHYL)ISOBUTYLAMINE, is a compound that has been linked to the monoaminergic system . This system includes neurotransmitters such as dopamine, norepinephrine, and serotonin, which play crucial roles in cognition, mood, and behavior.
Mode of Action
The compound is believed to act as a Monoamine Oxidase Inhibitor (MAOI) . MAOIs work by inhibiting the activity of monoamine oxidase, an enzyme that breaks down monoamines. By inhibiting this enzyme, MAOIs increase the levels of monoamines in the brain, enhancing monoaminergic transmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoaminergic pathway . By inhibiting monoamine oxidase, the compound increases the levels of monoamines in the brain. This can lead to enhanced neurotransmission and potentially neuroprotective effects .
Pharmacokinetics
The compound has been found to have moderate to good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This suggests that it is well-absorbed in the body, is distributed effectively, is metabolized efficiently, and is excreted appropriately, all of which contribute to its bioavailability .
Result of Action
The primary result of the compound’s action is the enhancement of monoaminergic transmission . This can lead to potential cognitive enhancement and neuroprotective properties, making it a potential therapeutic strategy in cognitive impairment in Alzheimer’s disease (AD) and other dementias .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances that interact with the monoaminergic system. Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
N-(furan-2-ylmethyl)-2-methylpropan-1-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with monoamine oxidase (MAO) enzymes, particularly MAO B, forming a flavin adduct structurally similar to that with deprenyl . This interaction leads to alterations in monoamine metabolism, which can affect cognitive functions . Additionally, this compound is rapidly metabolized in the presence of rat microsomes, producing a hydroxylated derivative .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to increase cortical serotonin and noradrenaline levels, which can impact cell signaling pathways and gene expression . In the striatum, it affects dopamine metabolism, although its affinity for MAO B and MAO A is relatively low . These changes in neurotransmitter levels can influence cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with MAO enzymes. By forming a flavin adduct with MAO B, it modifies the enzyme’s activity, leading to changes in monoamine levels . This interaction is crucial for its effects on cognitive functions and neurotransmitter metabolism. Additionally, the compound’s rapid metabolism in rat microsomes suggests that its effects may be transient and dependent on its metabolic stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is rapidly metabolized in rat microsomes, producing a hydroxylated derivative . This rapid metabolism may influence its stability and long-term effects on cellular function. In in vitro and in vivo studies, the compound’s impact on monoamine levels and cognitive functions may vary depending on its degradation rate and metabolic stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to increase cortical serotonin and noradrenaline levels, while higher doses may lead to toxic or adverse effects . The compound’s interaction with MAO enzymes and its rapid metabolism suggest that its dosage must be carefully controlled to avoid potential toxicity and achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to monoamine metabolism. It interacts with MAO enzymes, particularly MAO B, leading to changes in monoamine levels . The compound is rapidly metabolized in rat microsomes, producing a hydroxylated derivative . These metabolic interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s rapid metabolism and interaction with MAO enzymes suggest that it may be localized in regions with high monoamine activity . Its distribution within the brain and other tissues can impact its overall biochemical effects and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound’s interaction with MAO enzymes and its rapid metabolism suggest that it may be localized in regions with high monoamine activity . Targeting signals or post-translational modifications may direct it to specific compartments or organelles, influencing its overall biochemical effects and therapeutic potential.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,8,10H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSHFBNCIZSCPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406017 |
Source
|
Record name | N-(furan-2-ylmethyl)-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58924-66-6 |
Source
|
Record name | N-(furan-2-ylmethyl)-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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